Coronarian -

Coronarian

Catalog Number: EVT-1543056
CAS Number:
Molecular Formula: C12H18N2O12
Molecular Weight: 382.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Coronarian is a member of oxanes.
Overview

Coronarian is a compound associated with the cardiovascular system, particularly in the context of coronary arteries. The term "coronarian" often refers to substances or methods related to the study, diagnosis, or treatment of coronary artery diseases. This article will explore the classification, synthesis, molecular structure, chemical reactions, mechanisms of action, physical and chemical properties, and applications of coronarian compounds.

Source and Classification

Coronarian compounds are primarily derived from or used in the analysis of coronary arteries. They can be classified based on their application in medical imaging, therapeutic interventions, or research methodologies aimed at understanding cardiovascular health. For instance, they may include synthetic agents used in imaging techniques like angiography or therapeutic agents that target coronary artery diseases.

Synthesis Analysis

Methods and Technical Details

The synthesis of coronarian compounds often involves advanced techniques such as generative adversarial networks (GANs) for modeling blood vessel geometries. For example, a study utilized a Wasserstein generative adversarial network to synthesize realistic coronary artery geometries based on extensive datasets from cardiac computed tomography angiography scans . This method allows for the generation of diverse and plausible anatomical representations crucial for training medical imaging algorithms.

Other synthesis methods may include the use of cardiorespiratory simulators that generate three-dimensional models of coronary arteries. These models can be enhanced using style transfer techniques to produce realistic X-ray angiograms suitable for training purposes .

Molecular Structure Analysis

Structure and Data

The molecular structure of coronarian compounds varies significantly depending on their specific applications. For instance, compounds used in imaging may have distinct functional groups that enhance contrast in X-ray imaging. The structural data can be analyzed through various computational models that simulate blood vessel geometries and assess their resemblance to real anatomical structures.

In studies involving GANs, the generated structures are often analyzed quantitatively using metrics such as peak signal-to-noise ratio (PSNR) and structural similarity index (SSIM) to evaluate their fidelity compared to actual coronary artery images .

Chemical Reactions Analysis

Reactions and Technical Details

Chemical reactions involving coronarian compounds typically focus on their interactions within biological systems or during imaging processes. For example, agents used in angiography must react appropriately with biological tissues to provide clear images without causing adverse effects. The technical details of these reactions often involve optimizing contrast agents' chemical properties to enhance visibility while minimizing toxicity.

Additionally, the synthesis methods utilizing GANs do not involve traditional chemical reactions but rather computational processes that simulate how blood vessels might appear under various conditions .

Mechanism of Action

Process and Data

The mechanism of action for coronarian compounds largely depends on their intended use. In therapeutic contexts, these compounds may work by targeting specific pathways involved in cardiovascular health. For instance, some agents may inhibit plaque formation or improve blood flow by acting on endothelial cells.

In imaging applications, the mechanism involves enhancing the contrast between blood vessels and surrounding tissues during X-ray angiography. This is achieved through chemical modifications that alter how these compounds interact with X-ray radiation .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of coronarian compounds include solubility, stability under physiological conditions, and compatibility with biological tissues. Chemical properties often focus on reactivity with biological molecules and the ability to provide clear imaging results without significant side effects.

Data from studies indicate that successful coronarian compounds must maintain structural integrity while being subjected to various physiological conditions such as pH changes and enzymatic activity .

Applications

Scientific Uses

Coronarian compounds have several scientific applications:

  • Medical Imaging: They are crucial in developing realistic models for training algorithms in medical imaging techniques like X-ray angiography.
  • Therapeutics: Used in drug formulations targeting coronary artery diseases.
  • Research: Essential for studying coronary artery anatomy and pathology through synthesized models that mimic real-life scenarios.

These applications highlight the importance of coronarian compounds in advancing cardiovascular health research and improving diagnostic capabilities within medical practice.

Anatomical and Physiological Foundations of Coronarian Systems

Embryological Development of Coronary Arterial Networks

Coronarian vascular networks originate from proepicardial progenitor cells during Carnegie stages 14–23 of human embryonic development. These cells migrate from the pericardium to envelop the myocardium, forming the primitive epicardial capillary plexus by stage 15. Vasculogenesis begins when angioblastic cords differentiate into endothelial tubes, while angiogenesis remodels these tubes into hierarchical vessels through VEGF-mediated sprouting [1] [8].

Key molecular regulators include:

  • VEGF receptors (VEGFR-2/3): Concentrated at future ostial sites, guiding aortic penetration [2]
  • Neural crest cells: Essential for ostia formation; ablation causes single coronary artery phenotypes [2]
  • Perlecan/connexin43 mutations: Linked to anomalous coronary origins [2]

The connection to aortic sinuses occurs at stage 18, with catenoidal sinus geometry (saddle-shaped curvature) in left/right sinuses promoting wall tension-mediated angiogenesis. Non-coronary sinuses exhibit flat geometry, explaining their typical absence of coronary connections [1].

Table 1: Timeline of Human Coronary Development

Carnegie StageAge (Days)Developmental Milestone
14–1532–33Epicardial capillary plexus formation
15–1733–41Coronary sinus connection established
1844Aortic connection completes
2356Mature arterial branching pattern

Structural Classification of Coronarian Vessels

Epicardial Pathways

Epicardial coronarian vessels are conductance arteries with diameters >500 µm. Their media contain 5–7 elastic laminae enabling pressure dampening during systole. The adventitia harbors vasa vasorum and autonomic nerves, facilitating extrinsic flow regulation. These vessels exhibit minimal resistance to flow but are susceptible to torsion during cardiac motion [4] [6].

Intramural Pathways

Intramural segments penetrate the myocardium, transitioning to resistance vessels (<100 µm). Key features:

  • Tunica media dominance: >80% smooth muscle enabling vasoreactivity
  • Systolic compression: Up to 60% luminal reduction in bridged segments [6]
  • Endothelial specialization: Enhanced nitric oxide synthase expression for autoregulation

Myocardial bridges—present in 15–85% of autopsies—represent physiological intramural variants. Their clinical significance depends on tunneled segment length (>25 mm) and depth (>5 mm), which determine ischemic potential during tachycardia [4] [6].

Table 2: Structural and Functional Vessel Classification

ParameterEpicardial VesselsIntramural Vessels
Primary functionConductionResistance regulation
Diameter range0.5–5 mm10–500 µm
Wall compositionElastic laminae dominantSmooth muscle dominant
Flow resistanceLow (Poiseuille's law)High
Systolic compressionMinimalUp to 60%

Hemodynamic Principles in Coronarian Blood Flow Regulation

Coronarian hemodynamics obey Ohm's law of fluid dynamics: Flow (Q) = ΔP/R, where ΔP represents aortic-myocardial pressure gradient, and R reflects vascular resistance. Unique features include:

  • Phasic flow patterns: Diastolic dominance (70–80% of flow) due to systolic microvascular compression [3]
  • Shear stress regulation: Laminar flow maintains endothelial quiescence at 10–70 dyne/cm²
  • Autoregulatory range: Maintains constant flow at mean pressures of 60–140 mmHg via myogenic responses

Turbulence occurs when the Reynolds number (Re) exceeds 2,000, calculated as:Re = (ρ × V × D)/μWhere blood density (ρ) ≈ 1060 kg/m³, velocity (V) = 10–20 cm/sec, diameter (D) = 0.5–4 mm, and viscosity (μ) = 3.5 cP. Anomalies like fistulae or stenoses elevate Re, promoting turbulent flow and endothelial dysfunction [3].

Coronary autoregulation involves:

  • Metabolic coupling: Adenosine-triggered vasodilation during hypoxia
  • Neurogenic control: α-adrenergic vasoconstriction vs. β-mediated dilation
  • Endothelial mediators: NO, prostacyclin, and EDHF hyperpolarization

Anatomical Variants and Congenital Anomalies

Using Angelini’s classification (prevalence <1%), coronarian anomalies divide into hemodynamically significant (Group A) and intercoronary communications (Group B) [4] [6].

Origin/Distribution Anomalies (Group A)

  • Anomalous aortic origin (AAOCA): 0.17% prevalence; includes:
  • LCA from right sinus: 0.15% incidence, 40–80% interarterial course risk [7] [9]
  • RCA from left sinus: 0.92% incidence; lower ischemia risk
  • Single coronary artery: 0.024% prevalence; associated with bicuspid aortic valves
  • Atresia: LMS absence (0.9%), causing collateral-dependent circulation [4]

Course/Termination Anomalies (Group B)

  • Fistulae: 0.2% prevalence; 90% drain into right heart chambers
  • Myocardial bridging: Angiographic prevalence 0.5–40%; symptomatic when systolic occlusion >75%

Table 3: Prevalence and Clinical Impact of Major Anomalies

Anomaly TypePrevalence (%)High-Risk Features
Left main absence0.9Collateral insufficiency
Coronary fistulae0.2Large shunt (Qp:Qs >1.5)
Anomalous LCA from right sinus0.15Intramural course, slit-like ostium
Myocardial bridging0.5–40>25 mm length, >5 mm depth

Pathophysiological mechanisms of ischemia in AAOCA include:

  • Ostial compromise: Slit-like openings with tangential origin angles
  • Intramural course: Compression within aortic wall
  • Interarterial course: Sandwiched between aorta/pulmonary artery during exercise-induced expansion

Diagnostic advances include CT fractional flow reserve to assess hemodynamic impact and intravascular ultrasound for mural characterization [2] [6].

Properties

Product Name

Coronarian

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,6-trihydroxy-5-(3-nitropropanoyloxy)oxan-2-yl]methyl 3-nitropropanoate

Molecular Formula

C12H18N2O12

Molecular Weight

382.28 g/mol

InChI

InChI=1S/C12H18N2O12/c15-7(1-3-13(20)21)24-5-6-9(17)10(18)11(12(19)25-6)26-8(16)2-4-14(22)23/h6,9-12,17-19H,1-5H2/t6-,9-,10+,11-,12+/m1/s1

InChI Key

VDUXCWJUZIOGJA-JPXBYFMYSA-N

SMILES

C(C[N+](=O)[O-])C(=O)OCC1C(C(C(C(O1)O)OC(=O)CC[N+](=O)[O-])O)O

Canonical SMILES

C(C[N+](=O)[O-])C(=O)OCC1C(C(C(C(O1)O)OC(=O)CC[N+](=O)[O-])O)O

Isomeric SMILES

C(C[N+](=O)[O-])C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)OC(=O)CC[N+](=O)[O-])O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.